molecular formula C23H28N2O5S B11085696 Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate

Cat. No.: B11085696
M. Wt: 444.5 g/mol
InChI Key: XIOQMWJNOQUWEK-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves several key reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in reactors designed to handle the specific requirements of each reaction step, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-4-29-23(28)19-15(3)20(21(27)24-16-10-6-7-11-16)31-22(19)25-18(26)13-30-17-12-8-5-9-14(17)2/h5,8-9,12,16H,4,6-7,10-11,13H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

XIOQMWJNOQUWEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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